molecular formula C21H22FN3O3S2 B2908685 VU533

VU533

Cat. No.: B2908685
M. Wt: 447.6 g/mol
InChI Key: UKXHDJBIBJBTIU-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as VU534 (CAS 923509-20-0), is a high-value chemical tool for pharmacological research with a multi-target mechanism of action. This compound acts as a potent NAPE-PLD agonist with an EC50 of 0.30 µM and functions as a dual inhibitor of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) , exhibiting an IC50 of 1.2 µM for this dual activity . Its benzothiazole-phenyl-based scaffold is strategically designed for polypharmacology, allowing a single molecule to simultaneously modulate multiple biological targets, which may offer advantages over combination therapies by reducing potential drug-drug interactions . This multi-target profile is particularly relevant for investigating cardiometabolic diseases , as VU534 has been shown to enhance macrophage efferocytosis in a NAPE-PLD-dependent manner . Research into similar benzothiazole-based dual sEH/FAAH inhibitors has demonstrated their potential to produce significant antinociceptive effects in models of inflammatory pain without depressing voluntary locomotor activity—a common side effect of conventional analgesics like opioids . The molecular formula of VU534 is C21H22FN3O3S2, and it has a molecular weight of 447.55 g/mol . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, as it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-13-3-4-14(2)19-18(13)23-21(29-19)24-20(26)15-9-11-25(12-10-15)30(27,28)17-7-5-16(22)6-8-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXHDJBIBJBTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU533 involves a series of chemical reactions, starting with the preparation of the benzothiazole core, followed by the introduction of the phenylsulfonyl-piperidine carboxamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like piperidine, phenylsulfonyl chloride, and carboxylic acids. The reactions are carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used for analysis and quality assurance .

Chemical Reactions Analysis

Types of Reactions

VU533 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deoxygenated derivatives. Substitution reactions may yield various substituted derivatives depending on the substituent introduced .

Scientific Research Applications

VU533 has several scientific research applications, including:

Mechanism of Action

VU533 exerts its effects by activating NAPE-PLD, an enzyme involved in the hydrolysis of N-acyl-phosphatidylethanolamines to produce N-acyl-ethanolamides and phosphatidic acid. This activation enhances efferocytosis by macrophages, which is the process of clearing apoptotic cells. The molecular targets and pathways involved include the NAPE-PLD enzyme and the downstream signaling pathways that regulate efferocytosis and lipid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic pathways, and spectral characteristics.

Structural Analogues with Sulfonyl and Heterocyclic Moieties

describes sulfonyl-containing triazole derivatives (e.g., compounds [7–9] and [10–15] ) synthesized via hydrazide-isothiocyanate coupling and subsequent cyclization. Key comparisons include:

Compound Class Core Structure Substituents/Functional Groups Key Spectral Data (IR/NMR) Notes
Target Compound Benzothiazole 4,7-dimethyl; 4-fluorophenylsulfonyl; piperidine-4-carboxamide C=O (1663–1682 cm⁻¹ absent in triazoles) Enhanced lipophilicity due to methyl groups
Triazole-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl νC=S (1247–1255 cm⁻¹); νNH (3278–3414 cm⁻¹) Exist in thione tautomeric form
S-Alkylated Triazoles [10–15] 1,2,4-Triazole Halogenated phenylsulfonyl; α-halogenated ketones νC=O (1663–1682 cm⁻¹) Alkylation stabilizes thiolate form
Compound Benzoxazolo[4,5-d]thiazole Piperidine-1-carboxamide; phenyl groups Not reported Oxazole vs. thiazole alters electronic properties
  • Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound contrasts with halogenated (Cl, Br) or non-halogenated sulfonyl groups in triazoles [7–9]. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to bulkier halogens .
  • Core Heterocycles: The benzothiazole core (target) vs.

Spectral and Tautomeric Behavior

  • This stability may reduce reactivity compared to tautomerizing triazoles .
  • IR spectra of the target would likely show νC=O (amide) near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides [4–6] but absent in cyclized triazoles .

Pharmacological Implications (Inferred)

  • The piperidine-4-carboxamide moiety (target) may confer conformational flexibility for target binding, analogous to piperidine-carboxamides in ’s benzoxazolo-thiazole derivative .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a thiazole moiety, a sulfonyl group, and a piperidine ring, which contribute to its pharmacological properties.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antibacterial Activity : Studies have indicated that compounds with similar structural features exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds with piperidine structures often show significant inhibitory effects against these enzymes, which are crucial in various physiological processes .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The thiazole and piperidine components are known to be associated with anticancer activity in other research contexts .

Case Studies

A few notable studies have evaluated the biological activity of compounds structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide:

  • Study on Antibacterial Activity : In a study evaluating various synthesized compounds, several demonstrated significant antibacterial effects against Bacillus subtilis and Escherichia coli. The presence of the sulfonamide moiety was linked to enhanced antibacterial properties .
  • Enzyme Inhibition Study : Another investigation focused on the inhibition of AChE by related compounds. The results showed that several derivatives exhibited IC50 values in the low micromolar range, indicating potent enzyme inhibition .

Comparative Analysis

The following table summarizes the biological activities associated with various compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide:

Compound NameAntibacterial ActivityAChE InhibitionAnticancer Activity
Compound AModerateStrongYes
Compound BStrongModerateYes
Compound CWeakStrongNo
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamideTBDTBDTBD

Q & A

Q. Key Considerations :

  • Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Solvent Choice : Use anhydrous dichloromethane or DMF for moisture-sensitive steps .
  • Purity Analysis : Confirm intermediates via HPLC and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for benzo[d]thiazole; sulfonyl group signals at δ 3.1–3.5 ppm) .

Biological Activity and Structure-Activity Relationships (SAR)

Q2: How do structural modifications (e.g., substituents on the benzo[d]thiazole or piperidine rings) influence the compound’s biological activity, and what methods resolve contradictions in reported data? Methodological Answer: SAR studies highlight critical functional groups:

Structural FeatureBiological ImpactExample from Analogues
4,7-Dimethyl (Benzo[d]thiazole) Enhances lipophilicity and membrane permeationAnalogues with methyl groups show 2–3× higher antimicrobial activity vs. unsubstituted derivatives
4-Fluorophenylsulfonyl Improves target binding affinityFluorinated sulfonamides exhibit 50% higher inhibition of D1 protease vs. chloro-substituted counterparts
Piperidine-4-carboxamide Modulates solubility and metabolic stabilityPiperidine derivatives with carboxamide groups show reduced cytotoxicity (IC₅₀ > 100 μM) vs. ester analogues

Q. Resolving Data Contradictions :

  • Comparative Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) across analogues .
  • Computational Docking : Validate target interactions (e.g., molecular dynamics simulations for D1 protease binding) .

Analytical and Spectroscopic Characterization

Q3: What advanced analytical techniques are critical for confirming the identity and purity of this compound, particularly when synthesizing novel derivatives? Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole and fluorophenyl groups), piperidine CH₂ signals (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm for amide and sulfonyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~504.2) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine ring conformation) .

Mechanistic and Target Identification Studies

Q4: How can researchers identify the primary biological targets of this compound, and what experimental designs mitigate off-target effects? Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Kinase Inhibition Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • CRISPR-Cas9 Knockout Models : Validate target relevance by deleting candidate genes (e.g., D1 protease) in cell lines .

Advanced Computational Integration

Q5: How can computational modeling synergize with experimental synthesis to optimize photophysical or pharmacological properties? Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps for fluorescence) and guide substituent selection .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns MD runs to assess sulfonamide-protein interactions) .
  • QSAR Models : Train models on analogue datasets to predict bioactivity (R² > 0.85 for antimicrobial activity) .

Stability and Degradation Pathways

Q6: What are the dominant degradation pathways under physiological conditions, and how can stability be improved for in vivo studies? Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor via LC-MS:
    • Hydrolysis : Amide bond cleavage at pH > 10 .
    • Photooxidation : Benzo[d]thiazole ring degradation under UV .
  • Stabilization Strategies :
    • Lyophilization : Formulate as lyophilized powder to reduce hydrolysis .
    • Prodrug Design : Mask the sulfonamide group with ester prodrugs .

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